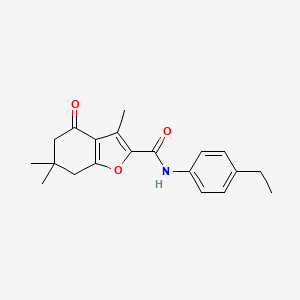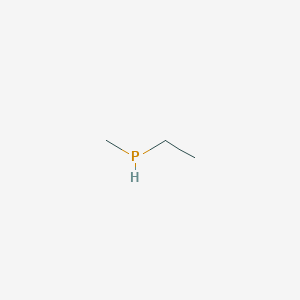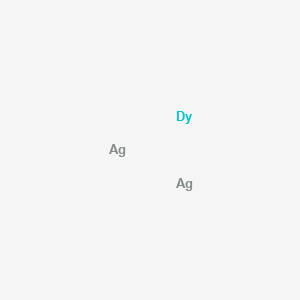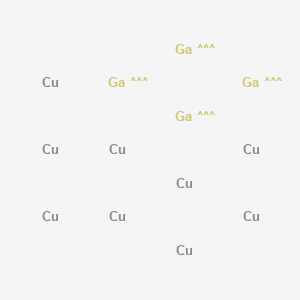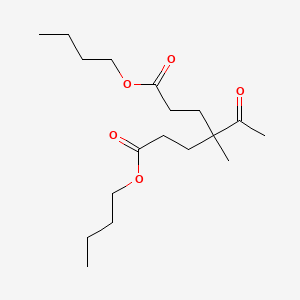
Dibutyl 4-acetyl-4-methylheptanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 4-acetyl-4-methylheptanedioate is an organic compound with the molecular formula C18H32O5 It is a dibutyl ester derivative of heptanedioic acid, characterized by the presence of acetyl and methyl groups on the heptanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 4-acetyl-4-methylheptanedioate typically involves esterification reactions. One common method is the reaction of 4-acetyl-4-methylheptanedioic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl 4-acetyl-4-methylheptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The acetyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dibutyl 4-acetyl-4-methylheptanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dibutyl 4-acetyl-4-methylheptanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The acetyl and methyl groups may also influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyl phthalate: Another dibutyl ester with similar plasticizing properties.
Dioctyl terephthalate: A commonly used plasticizer with a different ester backbone.
Acetyl tributyl citrate: An alternative plasticizer with acetyl and butyl groups.
Uniqueness
Dibutyl 4-acetyl-4-methylheptanedioate is unique due to its specific ester structure and the presence of both acetyl and methyl groups
Eigenschaften
CAS-Nummer |
6630-77-9 |
|---|---|
Molekularformel |
C18H32O5 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
dibutyl 4-acetyl-4-methylheptanedioate |
InChI |
InChI=1S/C18H32O5/c1-5-7-13-22-16(20)9-11-18(4,15(3)19)12-10-17(21)23-14-8-6-2/h5-14H2,1-4H3 |
InChI-Schlüssel |
VDDILPGLPNCVCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCC(C)(CCC(=O)OCCCC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


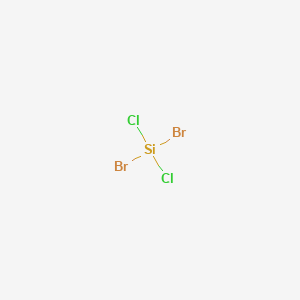
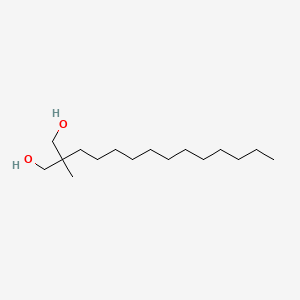
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)



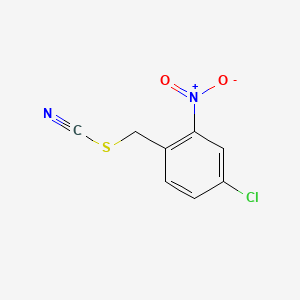
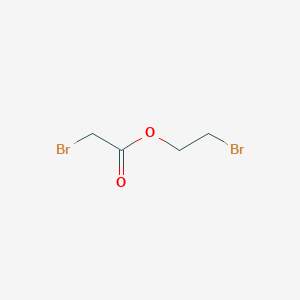
![Anthra[9,1,2-cde]benzo[13,14]pentapheno[3,4,5-klm]benzo[rst]pentaphene-13,26-dione](/img/structure/B14721667.png)
